5-Acetyl-3-methyl-3-phenylsulfanyloxan-2-one
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Overview
Description
5-Acetyl-3-methyl-3-phenylsulfanyloxan-2-one is an organic compound with a complex structure that includes an oxanone ring, an acetyl group, a methyl group, and a phenylsulfanyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Acetyl-3-methyl-3-phenylsulfanyloxan-2-one typically involves multi-step organic reactions. One common method includes the formation of the oxanone ring through a cyclization reaction, followed by the introduction of the acetyl, methyl, and phenylsulfanyl groups through various substitution reactions. The reaction conditions often require the use of catalysts, specific temperature controls, and solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
5-Acetyl-3-methyl-3-phenylsulfanyloxan-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The phenylsulfanyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like thiols or amines can be used under basic or acidic conditions to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols.
Scientific Research Applications
5-Acetyl-3-methyl-3-phenylsulfanyloxan-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme mechanisms and protein-ligand interactions.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-Acetyl-3-methyl-3-phenylsulfanyloxan-2-one involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites or allosteric sites, altering the activity of the target molecule. This interaction can modulate various biochemical pathways, leading to changes in cellular functions.
Comparison with Similar Compounds
Similar Compounds
5-Acetyl-3-methyl-3-phenylsulfanyl-2-oxanone: Similar structure but with different functional groups.
3-Methyl-3-phenylsulfanyl-2-oxanone: Lacks the acetyl group.
5-Acetyl-3-methyl-2-oxanone: Lacks the phenylsulfanyl group.
Uniqueness
5-Acetyl-3-methyl-3-phenylsulfanyloxan-2-one is unique due to the combination of its functional groups, which confer specific chemical reactivity and biological activity. This uniqueness makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
89665-22-5 |
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Molecular Formula |
C14H16O3S |
Molecular Weight |
264.34 g/mol |
IUPAC Name |
5-acetyl-3-methyl-3-phenylsulfanyloxan-2-one |
InChI |
InChI=1S/C14H16O3S/c1-10(15)11-8-14(2,13(16)17-9-11)18-12-6-4-3-5-7-12/h3-7,11H,8-9H2,1-2H3 |
InChI Key |
IRJBCLXGRQKKID-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C1CC(C(=O)OC1)(C)SC2=CC=CC=C2 |
Origin of Product |
United States |
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